N-methyl-4-chlorophthalimide
Overview
Description
N-methyl-4-chlorophthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are derivatives of phthalic anhydride and are characterized by the presence of an imide group. This compound is a white solid that is slightly soluble in water but more soluble in organic solvents. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-chlorophthalimide can be synthesized through several methods. One common method involves the reaction of 4-chlorophthalic anhydride with methylamine. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Another method involves the palladium-catalyzed amination reaction of 4-chlorophthalimide with methylamine. This method provides a high yield of the desired product and is often used in industrial settings .
Industrial Production Methods
In industrial production, this compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity starting materials and catalysts to achieve efficient conversion. The product is then purified using techniques such as distillation and recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-chlorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form N-methylphthalimide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: This compound can be oxidized to form N-methyl-4-chlorophthalic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), organic solvents (e.g., THF, ethanol).
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), organic solvents (e.g., ether, THF).
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Major Products Formed
Substitution Reactions: N-methyl-4-substituted phthalimides.
Reduction Reactions: N-methylphthalimide.
Oxidation Reactions: N-methyl-4-chlorophthalic acid.
Scientific Research Applications
N-methyl-4-chlorophthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-4-chlorophthalimide depends on its specific applicationThe imide group in the compound can also participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
N-methyl-4-chlorophthalimide can be compared with other similar compounds such as:
N-methylphthalimide: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-chlorophthalimide: Lacks the methyl group, which affects its solubility and reactivity.
N-methyl-3-chlorophthalimide: Isomer of this compound with different chemical properties and reactivity.
This compound is unique due to the presence of both the methyl and chlorine groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-methylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFSQEWFDPNDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289042 | |
Record name | N-methyl-4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63197-17-1 | |
Record name | NSC58662 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methyl-4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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